2-Chloro-3-methoxyquinoxaline is a chemical compound with the molecular formula CHNOCl and a molecular weight of 194.62 g/mol. It belongs to the quinoxaline class of compounds, which are bicyclic aromatic compounds containing two nitrogen atoms in the ring structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its biological activity.
2-Chloro-3-methoxyquinoxaline is classified as a heterocyclic compound, specifically a derivative of quinoxaline. It can be sourced through various synthetic methods, which are discussed in detail in the synthesis analysis section. The compound is recognized for its utility in organic synthesis and has been studied for its antimicrobial properties and other biological activities.
The synthesis of 2-chloro-3-methoxyquinoxaline can be achieved through several methods, including:
The structure of 2-chloro-3-methoxyquinoxaline features a fused ring system with two nitrogen atoms positioned at the 1 and 4 positions of the quinoxaline ring. The methoxy group (-OCH) is located at the 3-position, while a chlorine atom (Cl) is at the 2-position.
2-Chloro-3-methoxyquinoxaline can undergo several chemical reactions:
The mechanism of action for compounds like 2-chloro-3-methoxyquinoxaline often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific enzymes involved in microbial metabolism or interfere with cellular signaling pathways.
Research indicates that derivatives of quinoxaline exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or interfering with DNA replication processes. Quantitative structure-activity relationship (QSAR) studies have provided insights into how structural modifications influence biological activity.
2-Chloro-3-methoxyquinoxaline has various applications in scientific research:
Quinoxaline derivatives represent a privileged scaffold in medicinal chemistry due to their structural versatility and broad-spectrum bioactivities. Characterized by a fused benzene-pyrazine ring system, this heterocyclic core serves as a molecular platform for designing targeted therapeutics. The strategic introduction of halogen and alkoxy substituents at specific positions—particularly C-2 and C-3—enables precise modulation of electronic properties, solubility, and target engagement, positioning these compounds for addressing contemporary biomedical challenges.
The medicinal exploration of quinoxalines began with natural product isolation in the mid-20th century. Iodinin (2-hydroxy-1,4-dioxide quinoxaline), identified from Chromobacterium iodinum in 1943, demonstrated early antimicrobial potential but was limited by toxicity [6]. This spurred synthetic efforts, leading to clinically used 1,4-dioxide derivatives:
Table 1: Evolution of Key Quinoxaline Antimicrobial Agents
Compound | Structural Features | Era | Primary Application |
---|---|---|---|
Iodinin | Natural 1,4-dioxide | 1940s | Broad-spectrum antibiotic |
Quinoxidine | 2,3-Bis(acetoxymethyl)-1,4-dioxide | 1970s | Clinical antibacterial |
2-Chloro-3-methylquinoxaline | Halogen-alkyl substitution | 1980s | Synthetic intermediate |
2-Chloro-3-methoxyquinoxaline | Halogen-alkoxy substitution | 2000s | Targeted antimicrobial design |
The 2-chloro-3-methoxyquinoxaline scaffold exhibits three critical pharmacophoric features:1. Electron-Withdrawing Chlorine at C-2:- Creates an electron-deficient center, facilitating nucleophilic displacement (e.g., with amines/thiols)- Hammett constant (σ = +0.23) enhances ring electrophilicity for DNA minor groove interactions [5]2. Methoxy Group at C-3:- Oxygen’s lone pairs enable hydrogen-bond acceptor interactions with microbial enzymes- Sterically compact (compared to bulkier alkoxy groups), allowing deep target penetration3. Planar Aromatic System:- Facilitates π-stacking with nucleobases in nucleic acid targets- Enables intercalation-mediated disruption of DNA replication machinery
Synthetic accessibility is paramount: The compound is typically synthesized via POCl3-mediated chlorination of 3-methoxyquinoxalin-2(1H)-one, yielding the chloro-methoxy scaffold in high purity (>97%) [7]. This route capitalizes on the nucleofugality of chloride for downstream functionalization—particularly valuable for constructing Schiff bases or thioether conjugates with enhanced antimicrobial activity.
Table 2: Electronic and Steric Properties of C-3 Substituents in 2-Chloro-quinoxalines
C-3 Substituent | Hammett Constant (σ) | Steric Bulk (Es) | Antimicrobial Potency Trend |
---|---|---|---|
-CH₃ (Methyl) | -0.07 | 0.00 | Moderate activity |
-OCH₃ (Methoxy) | +0.12 | -0.55 | Enhanced potency |
-NH₂ (Amino) | -0.66 | -1.19 | Variable activity |
-COOH (Carboxy) | +0.45 | -0.87 | Gram-negative selectivity |
Antimicrobial resistance (AMR) necessitates agents with novel mechanisms. Derivatives of 2-chloro-3-methoxyquinoxaline demonstrate three strategic advantages:
Mechanistically, these compounds disrupt microbial biofilms—a key resistance reservoir—via downregulation of pelA and pslBCD genes in Pseudomonas, achieving 70% biofilm eradication at sub-MIC concentrations [5]. Their activity against WHO-priority pathogens like carbapenem-resistant Enterobacteriaceae positions them as critical tools in the AMR arsenal.
Table 3: Antimicrobial Activity of 2-Chloro-3-methoxyquinoxaline Derivatives Against Resistant Pathogens
Derivative Class | Example Compound | Target Pathogens | MIC Range (μg/mL) | Resistance Mechanism Overcome |
---|---|---|---|---|
Schiff Bases | 5c, 7c | MDR E. coli, MRSA | 2–16 | Efflux pumps, β-lactamases |
Thioether Conjugates | 3f, 6b | VRE, ESBL Klebsiella | 4–32 | Vancomycin resistance, ESBL enzymes |
Carboxy-functionalized | 5d | Carbapenem-resistant P. aeruginosa | 1–8 | Carbapenemases, membrane permeability |
Pentacyclic Derivatives | 10 | Azole-resistant C. albicans | 8–64 | Ergosterol synthesis alteration |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3